molecular formula C20H24NO4+ B097468 Cyclanoline CAS No. 18556-27-9

Cyclanoline

Cat. No.: B097468
CAS No.: 18556-27-9
M. Wt: 342.4 g/mol
InChI Key: LKLWVKCEYSPQHL-KKSFZXQISA-O
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Description

Cyclanoline (CAS: 18556-27-9) is a bisbenzylisoquinoline alkaloid derived from Stephania tetrandra and related medicinal plants . Its molecular formula is C20H24NO4+, with a molecular weight of 342.41 g/mol . Structurally, it features a berberine bridge connecting two benzylisoquinoline moieties, with hydroxyl and methoxy groups contributing to its high polarity and water solubility . This compound is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibitory constants (Ki) of 18.3 μM and 22.1 μM, respectively .

Chemical Reactions Analysis

Types of Reactions: Cyclanoline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Scientific Research Applications

Anticancer Applications

Cyclanoline has shown promise in overcoming drug resistance in cancer therapy, particularly in bladder cancer. A study demonstrated that this compound effectively reversed cisplatin resistance by inhibiting the JAK2/STAT3 signaling pathway. This mechanism is crucial as it allows for enhanced efficacy of cisplatin, a common chemotherapeutic agent used against various cancers .

Case Study: Bladder Cancer

  • Objective: Investigate this compound's ability to reverse cisplatin resistance.
  • Findings: this compound inhibited the JAK2/STAT3 pathway, leading to increased sensitivity to cisplatin in bladder cancer cells.
  • Implications: Suggests potential use of this compound as an adjuvant therapy in bladder cancer treatment.

Neuroprotective Properties

This compound exhibits acetylcholinesterase (AChE) inhibitory activity, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound binds to AChE and butyrylcholinesterase (BChE), demonstrating noncompetitive inhibition and suggesting its role in enhancing cholinergic function .

Case Study: Alzheimer's Disease

  • Objective: Evaluate the AChE inhibitory properties of this compound.
  • Results: this compound showed weak inhibition of AChE with an IC50 value of 105.6 μM and BChE with an IC50 value of 246.65 μM.
  • Conclusion: this compound may contribute to therapeutic strategies for Alzheimer's by enhancing acetylcholine levels through enzyme inhibition.

Cardiovascular Applications

The potential cardiovascular benefits of this compound are being explored due to its effects on various pathways involved in vascular health. Its ability to modulate inflammatory responses may have implications for conditions like atherosclerosis and restenosis following angioplasty .

Research Insights

  • This compound's antimitotic properties suggest it could be beneficial in preventing abnormal cell proliferation associated with cardiovascular diseases.
  • Further studies are needed to elucidate its specific mechanisms and therapeutic windows.

Analytical Applications

This compound is also utilized in analytical chemistry as a model compound for studying alkaloid chemistry and reaction mechanisms. It serves as a reference substance in chromatographic techniques, aiding in the development of methods for isolating and quantifying alkaloids from plant sources .

Data Summary

Application AreaMechanism/EffectKey Findings/IC50 Values
Cancer TreatmentReverses cisplatin resistanceInhibits JAK2/STAT3 pathway
NeuroprotectionAChE and BChE inhibitionAChE IC50: 105.6 μM; BChE IC50: 246.65 μM
Cardiovascular HealthModulates inflammatory responsesPotential benefits in atherosclerosis
Analytical ChemistryModel compound for alkaloid studiesReference for chromatography

Comparison with Similar Compounds

Cyclanoline is often compared to structurally and functionally related bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, which are co-extracted from Stephania tetrandra. Key differences and similarities are outlined below:

Structural and Physicochemical Properties

Property This compound Tetrandrine Fangchinoline
Molecular Formula C20H24NO4+ C38H42N2O6 C37H40N2O6
Molecular Weight 342.41 g/mol 622.75 g/mol 608.73 g/mol
Polarity High (water-soluble) Low (lipophilic) Moderate
Key Functional Groups Hydroxyl, methoxy Methoxy, methyl Methoxy, hydroxyl
Solubility Soluble in polar solvents Soluble in organic solvents Partially polar solvents

Sources:

Pharmacokinetic Behavior

A UPLC-MS/MS study in rats revealed significant pharmacokinetic differences after oral administration of Stephania tetrandra extract (0.82 g/kg) :

Parameter This compound Tetrandrine Fangchinoline
Cmax (ng/mL) 57.61 ± 6.26 124.71 ± 16.08 84.56 ± 3.28
Tmax (h) 6.40 ± 3.16 10.39 ± 3.04 10.17 ± 3.04
AUC0→t (h·ng/mL) 287.3 1,215.4 648.2
Half-life (T1/2, h) 9.2 12.5 10.8

This compound’s rapid absorption (shorter Tmax) and lower bioavailability (Cmax, AUC) are attributed to its high polarity, which reduces membrane permeability compared to the lipophilic tetrandrine and moderately polar fangchinoline .

Pharmacological Activity

Cholinesterase Inhibition

  • This compound: Non-competitive inhibition of AChE (Ki = 18.3 μM) and BChE (Ki = 22.1 μM) .
  • Tetrandrine: No significant AChE/BChE inhibition . Molecular docking simulations suggest fangchinoline’s superior AChE affinity arises from stronger interactions with the enzyme’s catalytic site .

Anticancer Mechanisms

  • This compound: Induces apoptosis in bladder cancer cells via ROS/caspase pathways .
  • Tetrandrine : Suppresses colon cancer HT-29 cells by G1/S phase arrest and Bcl-2/Caspase 3/PARP modulation .
  • Fangchinoline: Inhibits breast cancer MDA-MB-231 cells through mitochondrial apoptosis pathways .

Stability and Matrix Effects

This compound exhibits stable recovery rates (94.4–97.8%) in plasma with negligible matrix interference (RSD <15%) . Tetrandrine and fangchinoline show similar stability but higher extraction efficiency due to lower polarity .

Biological Activity

Cyclanoline, a bisbenzylisoquinoline (BBIQ) alkaloid, has garnered attention for its diverse biological activities, particularly in the context of antimalarial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from natural sources, primarily from plants like T. subcordata. Its chemical structure allows it to interact with various biological targets, which contributes to its pharmacological effects.

In Vitro Studies

This compound has been shown to exhibit significant antiplasmodial activity against Plasmodium falciparum, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. A comparative study highlighted that this compound and its semisynthetic analogs possess varying degrees of potency against different strains of the malaria parasite. For instance, semisynthetic derivatives demonstrated improved selectivity and potency compared to this compound itself .

In Vivo Efficacy

In murine models infected with Plasmodium berghei, this compound was administered at doses of 25 mg/kg and 50 mg/kg, resulting in a significant reduction in parasitemia and an increase in mean survival times (MST) compared to control groups. The MST for treated mice was extended to 21 days and 25 days for the respective doses, while the control group had an MST of only 12 days .

Table 1: Efficacy of this compound in Murine Models

Treatment Dose (mg/kg)Parasitemia Reduction (%)Mean Survival Time (days)
ControlN/A12
25Significant21
50Significant25

Metabolism and Pharmacokinetics

The metabolic pathways of this compound have been studied using high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (HPLC-ESI-MS/MS). Twelve novel metabolites were identified following intragastric administration in rats. Key metabolic processes included hydroxylation, dehydrogenation, and demethylation, which are critical for understanding this compound's pharmacokinetics and optimizing its therapeutic potential .

Other Biological Activities

Beyond its antimalarial properties, this compound has been investigated for additional biological activities:

  • Antioxidant Activity : this compound exhibits protective effects against oxidative stress in red blood cells, suggesting potential applications in treating oxidative stress-related conditions .
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic profile .
  • Antiproliferative Effects : Some studies have suggested that this compound can inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate these effects fully .

Case Studies

One notable case study involved the administration of this compound in a controlled setting where its effects on T. vaginalis were examined. The results indicated that this compound could enhance the susceptibility of this parasite to host immune responses by inhibiting key enzymes involved in its survival .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing cyclanoline's acetylcholinesterase (AChE) inhibitory activity?

  • Methodological Answer : Use Lineweaver-Burk double reciprocal plots to analyze enzyme kinetics under varying this compound concentrations (e.g., 30–120 μM) and substrate (ATCh) levels. Include control groups to normalize baseline activity and measure initial velocity (V0V_0) with triplicate replicates to ensure statistical robustness. Standardize pH (7.4) and temperature (37°C) to mimic physiological conditions . Validate results with complementary assays like Ellman’s method to confirm inhibition trends .

Q. How can researchers validate this compound's purity and identity in pharmacological studies?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess purity (>99% as per supplier specifications). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For stability, store lyophilized powder at -20°C (3-year stability) and prepare fresh solutions in dimethyl sulfoxide (DMSO) to avoid hydrolysis .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply non-linear regression models to calculate half-maximal inhibitory concentration (IC50IC_{50}) and Hill coefficients. Use ANOVA with post-hoc Tukey tests to compare inhibition across concentration groups (e.g., 30–120 μM). Include error bars representing standard deviation (SD) in kinetic plots, as demonstrated in dual-substrate inhibition studies .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound's inhibitory potency across different experimental models?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., enzyme source, assay pH, or temperature). Replicate experiments using standardized AChE isoforms (e.g., human recombinant vs. electric eel) and validate with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinity. Use meta-analysis tools to reconcile contradictory data .

Q. What criteria should guide the selection of this compound concentrations for mechanistic studies on AChE inhibition?

  • Methodological Answer : Base concentrations on preliminary IC50IC_{50} values (e.g., 30–120 μM from kinetic assays) . For mechanistic depth, include sub-inhibitory doses to probe allosteric effects and supra-maximal concentrations to assess non-competitive binding. Optimize using factorial design experiments to evaluate interactions between this compound and co-administered alkaloids (e.g., Fangchinoline) .

Q. How do structural modifications of this compound influence its cholinesterase inhibition efficacy and specificity?

  • Methodological Answer : Synthesize analogs with targeted substitutions (e.g., hydroxyl group methylation or aromatic ring halogenation). Test inhibitory activity against AChE and butyrylcholinesterase (BChE) to evaluate selectivity. Use molecular docking simulations (AutoDock Vina) to predict binding affinities and correlate with experimental IC50IC_{50} values. Compare metabolic stability via liver microsome assays .

Q. What ethical considerations are critical when designing animal studies to evaluate this compound's neuropharmacological effects?

  • Methodological Answer : Obtain ethics committee approval (specify committee name, approval date, and protocol number). Justify sample sizes using power analysis to minimize animal use. Include humane endpoints (e.g., moribund state thresholds) and adhere to ARRIVE guidelines for reporting. For behavioral assays, avoid prolonged fasting or stress-inducing protocols .

Q. How can this compound's stability be optimized in in vitro assays given its storage requirements?

  • Methodological Answer : Prepare stock solutions in anhydrous DMSO to prevent hydrolysis and aliquot into single-use vials stored at -80°C (6-month stability). Avoid freeze-thaw cycles. For aqueous assays, use this compound within 1 hour of dilution and confirm stability via UV-spectrophotometry (λ = 280 nm) at 15-minute intervals .

Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLWVKCEYSPQHL-KKSFZXQISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171789
Record name Cyclanoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18556-27-9
Record name Cyclanoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18556-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclanoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclanoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLANOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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